molecular formula C9H10N4OS B2359123 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one CAS No. 2320602-72-8

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one

Cat. No. B2359123
CAS RN: 2320602-72-8
M. Wt: 222.27
InChI Key: WFWDBRAMUVGQMD-UHFFFAOYSA-N
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Description

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool for studying Parkinson's disease and other neurological disorders.

Scientific Research Applications

Structural and Spectroscopic Characterization

Fundamental research into the structures and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which share a core structure with the compound , provides insights into their physical properties. Studies have employed techniques such as X-ray crystallography, UV/vis absorption spectroscopy, NMR, and computational calculations to elucidate the planarity, aromatic character, and solvatochromism of these compounds. Such research underpins the understanding of their chemical behavior and potential for further functionalization (Nakai et al., 2003).

Synthesis Methods

Advancements in the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridines and related structures, highlight innovative approaches to generating these molecules. Techniques such as "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been developed, demonstrating the efficiency and versatility of these methods. Such research contributes to the broader field of organic synthesis, providing new pathways for creating complex molecules (Mohan et al., 2013).

Catalytic and Environmental Applications

Research into amino-functionalized ionic liquids for the microwave-assisted synthesis of 4H-pyrans derivatives indicates the environmental and catalytic applications of related compounds. The use of catalytically active ionic liquids demonstrates an environmentally friendly and recyclable reaction medium, showcasing the potential of these compounds in green chemistry applications (Peng & Song, 2007).

Biological and Pharmacological Potential

Studies on the gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines and analogues reveal the biological and pharmacological potential of these compounds. Identifying compounds with pharmacologic profiles similar to known antiulcer agents opens avenues for the development of new therapeutic drugs (Kaminski et al., 1987).

properties

IUPAC Name

1-methyl-3-(1-methylimidazol-2-yl)sulfanylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-12-5-3-10-7(8(12)14)15-9-11-4-6-13(9)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWDBRAMUVGQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)SC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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